N,N-diethyl-2-hydrazinylacetamide
Description
N,N-Diethyl-2-hydrazinylacetamide is a substituted acetamide derivative characterized by a hydrazinyl (-NH-NH₂) group at the 2-position of the acetamide backbone, along with diethyl substituents on the nitrogen atom. Hydrazinyl groups are known to confer unique reactivity, particularly in pharmaceutical and agrochemical synthesis, where they may act as intermediates or functional moieties in bioactive molecules .
Properties
Molecular Formula |
C6H15N3O |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N,N-diethyl-2-hydrazinylacetamide |
InChI |
InChI=1S/C6H15N3O/c1-3-9(4-2)6(10)5-8-7/h8H,3-5,7H2,1-2H3 |
InChI Key |
SYWHIPWQCAPPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-hydrazinylacetamide typically involves the reaction of diethylamine with hydrazine derivatives under controlled conditions. One common method includes the condensation of diethylamine with hydrazine hydrate in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors where the reactants are mixed and reacted under precise temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-2-hydrazinylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form simpler amines or hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield N,N-diethyl-2-oxohydrazinylacetamide, while reduction could produce N,N-diethylhydrazine. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-diethyl-2-hydrazinylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other hydrazine derivatives.
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It is investigated for its role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It is explored for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes. It is also employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-hydrazinylacetamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This interaction is crucial in its potential antitumor and antimicrobial effects, where it disrupts cellular processes in pathogens or cancer cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of N,N-diethyl-2-hydrazinylacetamide, highlighting differences in substituents and properties:
Key Observations :
- Reactivity: The hydrazinyl group in this compound likely enhances its nucleophilicity compared to cyano or hydroxy derivatives, making it suitable for condensation reactions or coordination chemistry .
- Applications: While DMAC and cyano derivatives are used as solvents or pharmaceutical intermediates, hydrazinyl-substituted acetamides are more niche, possibly serving as precursors in heterocyclic compound synthesis .
Physicochemical Properties
- Solubility: N,N-Diethylacetamide is miscible with water and organic solvents, a trait shared with DMAC . The hydrazinyl group may reduce solubility in nonpolar solvents due to increased polarity.
- Thermal Stability : DMAC’s boiling point (164.5–167.5°C) suggests that hydrazinyl analogs may decompose at lower temperatures, given the labile N–N bond in hydrazines .
Toxicological and Ecological Profiles
- N,N-Diethylacetamide : Classified as harmful (H302/H312) with precautions against inhalation and skin contact .
- DMAC : Chronic exposure linked to liver damage; regulated under OSHA guidelines .
- Hydrazinyl Derivatives : While specific data is lacking, hydrazines are generally toxic and mutagenic, necessitating rigorous ecological risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
